molecular formula C8H14O2S B3005169 Methyl 2-(thian-4-yl)acetate CAS No. 1548627-52-6

Methyl 2-(thian-4-yl)acetate

Cat. No.: B3005169
CAS No.: 1548627-52-6
M. Wt: 174.26
InChI Key: ZTZLEBUMJNQVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(thian-4-yl)acetate: is an organic compound with the molecular formula C8H14O2S It is a derivative of thiane, a six-membered ring containing sulfur The compound is characterized by the presence of a methyl ester group attached to the thian-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Methyl 2-(thian-4-yl)acetate can be synthesized through the esterification of 2-(thian-4-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, the compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(thian-4-yl)acetate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. For example, reaction with ammonia can yield the corresponding amide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, typically in anhydrous ether.

    Substitution: Ammonia or amines, usually under reflux conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, substituted esters.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl 2-(thian-4-yl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s derivatives have shown potential as antimicrobial and antifungal agents. Research is ongoing to explore its efficacy in treating various infections.

Industry:

    Chemical Manufacturing: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism by which methyl 2-(thian-4-yl)acetate exerts its effects depends on the specific application. In biological systems, its derivatives may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The sulfur atom in the thiane ring can also participate in redox reactions, contributing to its antimicrobial properties.

Comparison with Similar Compounds

    Thiazole: A five-membered ring containing sulfur and nitrogen. Thiazole derivatives are known for their diverse biological activities, including antimicrobial and antifungal properties.

    Thiophene: A five-membered ring containing sulfur. Thiophene derivatives are widely used in organic electronics and as intermediates in pharmaceutical synthesis.

Uniqueness: Methyl 2-(thian-4-yl)acetate is unique due to its six-membered thiane ring, which imparts different chemical properties compared to the five-membered rings of thiazole and thiophene. The presence of the ester group also allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(thian-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c1-10-8(9)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZLEBUMJNQVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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